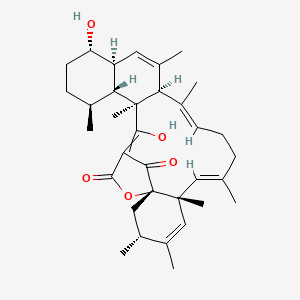

Tetromycin B

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H46O5 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11+,29-26?/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1 |

InChI Key |

DACFQDZSKBTCCU-GFOSAGFWSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](/C(=C/CC/C(=C/[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)/C)/C)C(=C2)C)C)O |

Canonical SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Tetromycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a polyene macrolide antibiotic with significant antifungal properties. This technical guide provides an in-depth exploration of the origin of this compound, detailing its producing organism, biosynthetic pathway, regulatory networks, and the experimental protocols utilized for its study. All quantitative data is summarized for clarity, and key pathways and workflows are visualized using Graphviz diagrams.

Discovery and Producing Organism

This compound is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces ahygroscopicus S91.[1] It is one of two major components of the "tetramycin" complex, the other being Tetromycin A.[1] Streptomyces, a genus of Actinobacteria, are renowned for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics.[2][3]

Physicochemical Properties of this compound

This compound is a 26-membered tetraene macrolide antibiotic. While specific experimental data for this compound's physicochemical properties are not extensively published, its general characteristics can be inferred from its macrolide structure and data available for related compounds.

| Property | Value | Source |

| Molecular Formula | C35H53NO14 | PubChem |

| Molecular Weight | 711.8 g/mol | PubChem |

| XLogP3 | -1.7 | PubChem |

| Hydrogen Bond Donor Count | 9 | PubChem |

| Hydrogen Bond Acceptor Count | 15 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of Tetromycin A. The overall process is governed by a Type I polyketide synthase (PKS) gene cluster.[4][5][6]

Assembly of the Tetramycin (B1682769) A Backbone

The biosynthesis of the tetramycin macrolactone ring follows the general principles of polyketide synthesis. The precursor, Tetramycin A, is assembled by a modular Type I PKS from small carboxylic acid units, specifically acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA.[1]

Conversion of Tetromycin A to this compound

This compound is formed from Tetromycin A through a specific hydroxylation reaction. This conversion is catalyzed by a cytochrome P450 monooxygenase, designated TtmD.[1][7] The TtmD enzyme introduces a hydroxyl group at the C4 position of the Tetromycin A molecule.[1][7]

Regulatory Network of Tetramycin Biosynthesis

The production of tetramycin in S. ahygroscopicus is controlled by a complex regulatory network involving several pathway-specific regulatory genes located within the tetramycin biosynthetic gene cluster. These include ttmRI, ttmRII, ttmRIII, and ttmRIV.[8][9][10]

-

ttmRI, ttmRII, and ttmRIII : These genes encode for LAL-family transcriptional regulators.[10] Disruption of any of these genes leads to a significant reduction in tetramycin production.[8][9] They act as positive regulators, and their expression influences the transcription of other biosynthetic genes within the cluster.[8]

-

ttmRIV : This gene also functions as a positive regulator of the tetramycin biosynthetic pathway.[9]

The interplay between these regulators forms a cascade that fine-tunes the expression of the biosynthetic genes required for tetramycin production.

Quantitative Data on Tetromycin Production

Genetic engineering of S. ahygroscopicus S91 has been shown to significantly alter the production yields of Tetromycin A and B. The following table summarizes the production data from a key study.

| Strain | Genetic Modification | Tetramycin A Titer (mg/L) | Tetramycin B Titer (mg/L) | Total Tetramycin Titer (mg/L) |

| S91 (Wild Type) | - | 125.3 ± 15.2 | 45.1 ± 5.8 | 170.4 ± 21.0 |

| S91-ΔNB | nysB gene knockout (competing pathway) | 289.7 ± 32.6 | 103.2 ± 11.9 | 392.9 ± 44.5 |

| S91-ΔNB-ΔTD | nysB and ttmD knockout | 888.6 ± 112.0 | Not Detected | 888.6 ± 112.0 |

| S91-ΔNB-ΔTD-OE-RIV | nysB, ttmD knockout; ttmRIV overexpression | 1090.5 ± 136.7 | Not Detected | 1090.5 ± 136.7 |

| S91-ΔNB-OE-TD(2) | nysB knockout; 2 copies of ttmD | 347.5 ± 28.9 | 370.8 ± 30.1 | 718.3 ± 59.0 |

| S91-ΔNB-OE-TD(3) | nysB knockout; 3 copies of ttmD | 301.2 ± 25.4 | 321.4 ± 27.8 | 622.6 ± 53.2 |

| S91-ΔNB-OE-TD(4) | nysB knockout; 4 copies of ttmD | 315.6 ± 26.8 | 338.7 ± 29.1 | 654.3 ± 55.9 |

Data adapted from: Chen, J., et al. (2021). Optimization of tetramycin production in Streptomyces ahygroscopicus S91. Journal of Biological Engineering, 15(1), 16.

Experimental Protocols

Fermentation for Tetromycin Production

A standardized protocol for the fermentation of S. ahygroscopicus S91 to produce tetramycin is as follows:

-

Seed Culture Preparation: Inoculate spores of S. ahygroscopicus S91 into a seed medium containing (per liter): 20 g glucose, 6 g peptone, 6 g yeast extract, and 10 g NaCl, with the pH adjusted to 7.2. Incubate at 28°C for 24 hours with shaking.[11]

-

Production Culture: Inoculate the seed culture into a fermentation medium (10% v/v). A typical fermentation medium contains (per liter): 20 g corn powder, 8 g corn starch, 30 g soybean meal, 30 g glucose, 0.2 g NaCl, 0.2 g MgSO4·7H2O, 0.2 g K2HPO4·3H2O, 0.2 g FeSO4·7H2O, 2.5 g (NH4)2SO4, and 5 g CaCO3, with the pH adjusted to 7.2.[1][11]

-

Incubation: Incubate the production culture at 28°C for 96 hours with continuous agitation.[1]

Extraction and Purification of this compound

A general procedure for the extraction and purification of polyene macrolides like this compound from Streptomyces fermentation broth is outlined below.

-

Harvesting Mycelia: After fermentation, the culture broth is centrifuged to separate the mycelia from the supernatant.[11]

-

Extraction: The mycelia are extracted with methanol to solubilize the tetramycin compounds.[1][11]

-

Solvent Partitioning: The crude methanol extract is then subjected to solvent-solvent partitioning, for example, with ethyl acetate and water, to remove polar impurities.[12]

-

Chromatography: The organic phase is concentrated and further purified using column chromatography (e.g., silica gel).[12]

-

Final Purification: Fractions containing this compound are pooled and subjected to final purification by preparative High-Performance Liquid Chromatography (HPLC).[13]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the quantification of Tetromycin A and B. A C18 column is typically used with a mobile phase gradient of water and methanol containing formic acid. Detection is performed using a UV detector at 304 nm.[1]

Conclusion

This compound, a polyene macrolide produced by Streptomyces ahygroscopicus S91, originates from the hydroxylation of its precursor, Tetromycin A. Its biosynthesis is governed by a Type I polyketide synthase system and regulated by a cascade of pathway-specific genes. Understanding the intricate details of its origin and biosynthesis is crucial for the rational design of metabolic engineering strategies to enhance its production and to generate novel, more potent antifungal agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers in the field of natural product discovery and development.

References

- 1. Genome mining of the biosynthetic gene cluster of the polyene macrolide antibiotic tetramycin and characterization of a P450 monooxygenase involved in the hydroxylation of the tetramycin B polyol segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A cryptic type I polyketide synthase (cpk) gene cluster in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Tetramycin B | C35H53NO14 | CID 169492048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isolation of a new broad spectrum antifungal polyene from Streptomyces sp. MTCC 5680 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Engineered Biosynthesis of a Novel Amidated Polyketide, Using the Malonamyl-Specific Initiation Module from the Oxytetracycline Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery of Tetromycin B: A Novel Tetronic Acid Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of Tetromycin B, a novel antibiotic with a unique tetronic acid structure. Discovered in the mid-1990s from a soil-dwelling bacterium, Streptomyces sp., this compound has demonstrated significant potential, particularly in its activity against methicillin-resistant Staphylococcus aureus (MRSA). This document collates available data, outlines experimental methodologies, and presents key findings in a structured format to support further research and development in the field of antibiotic discovery.

Introduction

The rise of antibiotic-resistant bacteria, such as MRSA, poses a significant global health threat, necessitating the urgent discovery of novel antimicrobial agents with new mechanisms of action. This compound emerges as a promising candidate from the tetronic acid class of natural products, a group structurally distinct from the well-known tetracycline (B611298) antibiotics. This guide serves as a core technical resource, consolidating the foundational knowledge on this compound to facilitate its exploration as a potential therapeutic agent.

Discovery and Isolation

Producing Organism

This compound is a secondary metabolite produced by the bacterial strain Streptomyces sp. MK67-CF9. This strain was isolated from a soil sample collected in Yokohama, Japan. The discovery was part of a screening program aimed at identifying new antibiotics with activity against drug-resistant pathogens.

Fermentation and Isolation Protocol

While the full, detailed protocol from the original patent remains largely inaccessible in English-language scientific literature, a general methodology for the isolation of antibiotics from Streptomyces can be outlined. The process typically involves the following key stages:

-

Cultivation: Streptomyces sp. MK67-CF9 is cultured in a suitable nutrient-rich medium under aerobic conditions to promote the production of secondary metabolites, including this compound.

-

Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The active compounds are then extracted from both the mycelium and the supernatant using organic solvents.

-

Purification: The crude extract undergoes a series of chromatographic purification steps. These may include techniques such as silica (B1680970) gel chromatography, size-exclusion chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate this compound from other metabolites.

A visual representation of a generalized workflow for the isolation and purification of a novel antibiotic from a microbial source is provided below.

The Isolation of Tetromycin B: A Technical Guide for Researchers

An In-depth Examination of the Methodologies for the Extraction, Purification, and Characterization of a Promising Antibacterial Agent.

This technical guide provides a detailed overview of the isolation of Tetromycin B, a natural product with significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The information is curated for researchers, scientists, and drug development professionals engaged in the field of natural product chemistry and antibiotic discovery. This document outlines the general procedures involved in the fermentation, extraction, and purification of tetracycline-class antibiotics from their microbial sources, with a focus on the principles applicable to this compound.

Introduction to this compound

This compound is a polyketide antibiotic belonging to the tetracycline (B611298) family, a class of compounds renowned for their broad-spectrum antibacterial activity.[1][2] These natural products are primarily biosynthesized by actinomycete bacteria, with the genus Streptomyces being a particularly prolific source.[1][3] The core chemical structure of tetracyclines consists of a linear, fused tetracyclic nucleus.[1] Variations in the functional groups attached to this core scaffold give rise to the diverse members of the tetracycline family, each with distinct biological and pharmacological properties.[1]

Fermentation of the Producing Organism

The production of this compound, like other tetracyclines, begins with the cultivation of the producing microorganism, typically a Streptomyces species, under controlled fermentation conditions. While the specific strain for this compound is not detailed in readily available literature, the general principles of Streptomyces fermentation for antibiotic production are well-established.

Culture Conditions

Successful fermentation hinges on the optimization of various physical and chemical parameters to maximize the yield of the desired secondary metabolite. Key parameters include:

-

Media Composition: A nutrient-rich medium is essential for robust microbial growth and antibiotic production. Typical media for Streptomyces fermentation include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

-

pH: The pH of the culture medium is a critical factor that must be maintained within an optimal range for both microbial growth and antibiotic biosynthesis.

-

Temperature: Streptomyces species are generally mesophilic, with optimal growth and production temperatures typically ranging from 25°C to 37°C.

-

Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic metabolism of Streptomyces. This is achieved through controlled aeration and agitation of the fermentation broth.

-

Incubation Time: The duration of the fermentation process is optimized to coincide with the peak production of the antibiotic, which often occurs during the stationary phase of microbial growth.

A generalized workflow for the fermentation process is illustrated below.

Caption: A simplified workflow for the fermentation of Streptomyces for antibiotic production.

Extraction and Purification of this compound

Following fermentation, the next critical phase is the extraction of this compound from the fermentation broth and its subsequent purification to isolate the pure compound. This multi-step process typically involves solvent extraction followed by various chromatographic techniques.

Initial Extraction

The first step in isolating the target compound is its extraction from the fermentation broth. Given the chemical nature of tetracyclines, solvent extraction is a commonly employed method.

Experimental Protocol: General Solvent Extraction of Tetracyclines

-

Broth Separation: The fermentation broth is centrifuged or filtered to separate the microbial biomass (mycelium) from the supernatant. The target antibiotic may be present in either or both fractions.

-

pH Adjustment: The pH of the supernatant is adjusted to optimize the solubility of the tetracycline in the chosen organic solvent.

-

Solvent Extraction: An immiscible organic solvent, such as ethyl acetate (B1210297) or n-butanol, is added to the pH-adjusted supernatant. The mixture is vigorously agitated to facilitate the transfer of the antibiotic into the organic phase.

-

Phase Separation: The organic and aqueous phases are separated. The organic phase, now containing the crude antibiotic extract, is collected.

-

Concentration: The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

Chromatographic Purification

The crude extract contains a mixture of compounds, including the target antibiotic and other metabolites. Purification is achieved through a series of chromatographic steps that separate compounds based on their physicochemical properties.

Table 1: Chromatographic Techniques for Tetracycline Purification

| Chromatographic Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase |

| Column Chromatography | Adsorption and partitioning | Silica gel, Alumina | Gradient of non-polar to polar solvents (e.g., hexane, ethyl acetate, methanol) |

| Sephadex Column Chromatography | Size exclusion | Sephadex (e.g., G-25) | Aqueous buffers or organic solvents |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity | Reversed-phase (e.g., C18) | Gradient of water and acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid) |

The purification process is a sequential application of these techniques, with each step enriching the concentration of this compound.

Caption: A representative workflow for the purification of a tetracycline antibiotic from a crude extract.

Structure Elucidation and Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Characterization of Tetracyclines

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and molecular formula |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Connectivity of atoms and stereochemistry |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, carbonyl) |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of a chromophore, characteristic of the tetracycline scaffold |

The collective data from these analyses allows for the unambiguous determination of the structure of the isolated natural product.

Conclusion

The isolation of this compound from its natural source involves a systematic and multi-disciplinary approach, encompassing microbiology, chemistry, and analytical sciences. While the specific details for this compound are not extensively published, the well-established methodologies for the isolation of tetracycline-class antibiotics from Streptomyces provide a robust framework for its successful purification. This technical guide serves as a foundational resource for researchers aiming to isolate and study this and other novel antibacterial agents from natural sources, a critical endeavor in the ongoing search for new therapeutics to combat antibiotic resistance.

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the chemical structure and associated biological activities of Tetromycin B. A critical ambiguity exists in scientific literature, with two distinct molecules identified by this name. The primary focus of this document is the tetronic acid-based antibiotic (CAS 180027-84-3), a compound with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). To ensure clarity and prevent confusion, this guide also delineates the structural and functional characteristics of the second compound, a polyene macrolide antifungal agent also referred to as Tetramycin (B1682769) B. This document synthesizes available data on the chemical properties, structural elucidation, and reported biological mechanisms of these compounds, presenting quantitative data in structured tables and illustrating relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction: The Ambiguity of "this compound"

The name "this compound" is associated with two structurally and functionally distinct natural products. This section aims to clarify this nomenclature issue to provide a clear context for the subsequent detailed analysis.

-

This compound (CAS 180027-84-3): A Tetronic Acid Antibiotic. This compound is characterized by a tetronic acid moiety and is structurally related to other complex polyketides such as kijanimicin and chlorothricin.[1] It has been identified as having potent antibacterial activity, notably against MRSA.[1] Its proposed mechanisms of action include cysteine protease inhibition and potential modulation of the PI3-kinase/Akt signaling pathway. The primary source documenting its discovery is a Japanese patent.

-

Tetramycin B: A Polyene Macrolide Antifungal. This second molecule is a 26-membered tetraene macrolide antibiotic. It is biosynthetically derived from Tetramycin A through a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase.[2] Its primary biological activity is antifungal.

This guide will focus on the tetronic acid derivative as the primary subject, given its specific CAS identifier and distinct reported activities. A comparative overview of the macrolide compound is provided in a dedicated section to aid in its differentiation.

Chemical Structure of this compound (CAS 180027-84-3)

The definitive chemical structure, including stereochemistry, of the tetronic acid this compound is not widely available in peer-reviewed international literature. The primary reference is the Japanese patent JP08165286A. Based on its classification as a tetronic acid and its relation to similar compounds, a core structural motif can be inferred.

Table 1: Physicochemical Properties of this compound (CAS 180027-84-3)

| Property | Value | Reference |

| CAS Number | 180027-84-3 | [1] |

| Molecular Formula | C₃₄H₄₆O₅ | [1] |

| Molecular Weight | 534.7 g/mol | [1] |

| Class | Tetronic Acid Antibiotic | [1] |

| Appearance | Light tan solid | |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO |

Structural Elucidation Methodologies

The structural elucidation of complex natural products like this compound typically involves a combination of spectroscopic techniques. While the specific data for this compound is not publicly detailed, the following experimental protocols are standard for this process.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the carbon-hydrogen framework and stereochemistry of organic molecules.[3][4]

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the assembly of molecular fragments.

-

NOESY/ROESY: To determine the spatial proximity of protons, which is crucial for assigning relative stereochemistry.

2.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[5] Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns, which can help to identify structural motifs.

2.1.3. X-ray Crystallography

If a suitable crystal can be obtained, X-ray crystallography provides the unambiguous determination of the complete three-dimensional structure, including absolute stereochemistry.

Synthesis of Tetronic Acid-Containing Natural Products

A total synthesis of this compound (CAS 180027-84-3) has not been reported in the accessible literature. However, the synthesis of structurally related compounds like kijanimicin and chlorothricin involves complex, multi-step sequences.[6][7] These syntheses often feature key strategies such as:

-

Polyketide chain assembly: Stepwise construction of the carbon backbone.

-

Intramolecular cyclizations: To form the various ring systems.

-

Stereoselective reactions: To control the numerous chiral centers.

-

Glycosylation: Attachment of sugar moieties, which are common in this class of natural products.

Biological Activity and Mechanism of Action

This compound (CAS 180027-84-3) has been reported to exhibit significant biological activity, with potential mechanisms of action detailed below.

Antibacterial Activity

The compound shows pronounced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]

Cysteine Protease Inhibition

Some evidence suggests that this compound acts as a cysteine protease inhibitor. Cysteine proteases are a class of enzymes involved in various physiological and pathological processes, including in infectious organisms.

4.2.1. Experimental Protocol: Cysteine Protease Inhibition Assay

A typical protocol to determine the inhibitory activity of a compound against a cysteine protease, such as papain or a specific microbial cysteine protease, is as follows:

-

Reagent Preparation:

-

Assay Buffer: e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5.

-

Enzyme Solution: A stock solution of the target cysteine protease in assay buffer.

-

Inhibitor Solution: A dilution series of this compound in DMSO.

-

Substrate Solution: A fluorogenic substrate (e.g., Z-Leu-Arg-AMC) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the inhibitor dilutions.

-

Add the enzyme solution to all wells except the blank.

-

Pre-incubate to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

PI3-Kinase/Akt Signaling Pathway Modulation

Related tetronic acid antibiotics, such as tetrocarcin A, have been shown to target the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway.[8] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in cancer.[9]

4.3.1. Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

To investigate the effect of this compound on the PI3K/Akt pathway, the phosphorylation status of key proteins like Akt can be assessed by Western blotting.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/Akt pathway).

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry.

-

Normalize the p-Akt signal to the total Akt signal to determine the effect of this compound on Akt phosphorylation.

-

The Polyene Macrolide "Tetramycin B"

To avoid confusion, it is pertinent to briefly describe the other compound referred to as Tetramycin B.

Table 2: Comparison of this compound (Tetronic Acid) and Tetramycin B (Macrolide)

| Feature | This compound (CAS 180027-84-3) | Tetramycin B (Polyene Macrolide) |

| Chemical Class | Tetronic Acid | Polyene Macrolide |

| Core Structure | Polyketide with a tetronic acid moiety | 26-membered macrolide ring with a tetraene conjugated system |

| Molecular Formula | C₃₄H₄₆O₅ | C₃₅H₅₃NO₁₄ (as per PubChem CID 169492048, may vary) |

| Primary Activity | Antibacterial (anti-MRSA) | Antifungal |

| Biosynthesis | Not fully elucidated | Hydroxylation of Tetramycin A by cytochrome P450 monooxygenase (TtmD) |

The biosynthesis of polyene macrolides like Tetramycin B is a well-studied process involving large, modular polyketide synthases (PKSs).[10][11]

Conclusion

This compound (CAS 180027-84-3) represents a promising tetronic acid-based antibiotic with a distinct profile of activity against resistant bacteria. While detailed structural and mechanistic data in the public domain remain limited, its classification and preliminary reports suggest it is a valuable lead compound for further investigation. The elucidation of its precise chemical structure and a deeper understanding of its interactions with biological targets such as cysteine proteases and the PI3K/Akt pathway are critical next steps for its development. It is imperative for researchers in this field to be aware of the nomenclature ambiguity with the polyene macrolide Tetramycin B to ensure accurate interpretation of scientific data. Further research, particularly the full disclosure of the data from the original patent, is needed to fully unlock the therapeutic potential of this unique natural product.

References

- 1. Elucidation of the kijanimicin gene cluster: insights into the biosynthesis of spirotetronate antibiotics and nitrosugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome mining of the biosynthetic gene cluster of the polyene macrolide antibiotic tetramycin and characterization of a P450 monooxygenase involved in the hydroxylation of the tetramycin B polyol segment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetramycin B, a new polyene macrolide antibiotic: The structure of tetramycins A and B as studied by high-field NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 4. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Elucidation of the Kijanimicin Gene Cluster: Insights into the Biosynthesis of Spirotetronate Antibiotics and Nitrosugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. Chemistry and biology of the polyene macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyene macrolide antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetromycin B (CAS No. 180027-84-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tetromycin B (CAS No. 180027-84-3), a tetronic acid antibiotic with significant biological activities. This document consolidates available data on its physicochemical properties, mechanism of action, and key experimental findings to support further research and development efforts.

Core Data Summary

Physicochemical Properties

This compound is a complex polyketide produced by Streptomyces sp.[1]. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 180027-84-3 | [1][2][3] |

| Molecular Formula | C₃₄H₄₆O₅ | [1][2][3] |

| Molecular Weight | 534.7 g/mol | [1][2][3] |

| Appearance | Light tan solid | [1] |

| Purity | >95% by HPLC | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Moderate water solubility. | [1] |

| Storage | -20°C (Long Term) | [1] |

Biological Activity

This compound has demonstrated notable activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1]. Furthermore, it functions as a cysteine protease inhibitor[3].

This compound exhibits inhibitory activity against several cysteine proteases, with Ki values in the micromolar range.

| Target Protease | Kᵢ (μM) | Source |

| Rhodesain | 0.62 | [3] |

| Falcipain-2 | 1.42 | [3] |

| Cathepsin L | 32.5 | [3] |

| Cathepsin B | 1.59 | [3] |

The compound has been evaluated for its activity against Trypanosoma brucei and for its cytotoxicity against mammalian cell lines.

| Activity | Cell Line / Organism | IC₅₀ (μM) | Source |

| Antiparasitic | T. brucei | 30.87 | [3] |

| Cytotoxicity | HEK293T (kidney cells) | 71.77 | [3] |

| Cytotoxicity | J774.1 (macrophages) | 20.2 | [3] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound is not fully elucidated. However, its structural relationship to other tetronic acid antibiotics provides insights into potential pathways.

Cysteine Protease Inhibition

The core mechanism of this compound's biological activity is attributed to its function as a cysteine protease inhibitor[3]. The tetronic acid moiety is a key structural feature that likely mediates this inhibition.

Potential Involvement in Cellular Stress and Survival Pathways

Structurally related compounds to this compound have been shown to modulate key cellular signaling pathways. While direct evidence for this compound is pending, these pathways represent important areas for future investigation.

-

Unfolded Protein Response (UPR): Versipelostatin, a related tetronic acid, inhibits the transcription from the GRP78 promoter, a key gene in the UPR stress signaling pathway[1]. This action is selective for glucose-deprived cells, leading to their death[1].

-

PI3K/Akt Signaling Pathway: Tetrocarcin A has been observed to target the phosphatidylinositide-3'-kinase (PI3K)/Akt signaling pathway, leading to apoptosis[1].

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following methodologies are based on the study by Pimentel-Elardo et al. (2011) and standard laboratory practices.

Cysteine Protease Inhibition Assay

This protocol outlines the determination of the inhibition constant (Kᵢ) for this compound against cysteine proteases.

Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5.

-

Enzyme: Recombinant rhodesain, falcipain-2, cathepsin L, or cathepsin B.

-

Substrate: Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC for rhodesain and cathepsin B, Z-Leu-Arg-AMC for falcipain-2, Z-Val-Val-Arg-AMC for cathepsin L).

-

Inhibitor: this compound dissolved in DMSO.

-

-

Assay Procedure:

-

Enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 5-15 minutes) at room temperature in a 96-well plate.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence is monitored kinetically using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission for AMC-based substrates).

-

Initial velocities are calculated from the linear portion of the fluorescence versus time curves.

-

-

Data Analysis:

-

The inhibition constant (Kᵢ) is determined by non-linear regression analysis of the initial velocity data at different inhibitor and substrate concentrations using appropriate enzyme inhibition models (e.g., competitive, non-competitive, or uncompetitive).

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on mammalian cell lines.

Methodology:

-

Cell Culture:

-

HEK293T and J774.1 cells are cultured in appropriate media (e.g., DMEM for HEK293T, RPMI-1640 for J774.1) supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is also included.

-

Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Anti-Trypanosomal Activity Assay

This protocol is for evaluating the in vitro activity of this compound against Trypanosoma brucei.

Methodology:

-

Parasite Culture:

-

Bloodstream forms of Trypanosoma brucei are cultured in HMI-9 medium supplemented with serum at 37°C in a 5% CO₂ atmosphere.

-

-

Assay Procedure:

-

Parasites are seeded into a 96-well plate at a density of approximately 2 x 10⁴ cells/mL.

-

Serial dilutions of this compound are added to the wells.

-

A viability indicator, such as resazurin, is added to each well.

-

The plates are incubated for 48 and 72 hours.

-

Fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

-

-

Data Analysis:

-

The IC₅₀ value is calculated by plotting the percentage of parasite viability against the logarithm of the compound concentration.

-

Conclusion

This compound is a promising natural product with demonstrated antibacterial and antiparasitic properties, primarily mediated through the inhibition of cysteine proteases. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on key cellular signaling pathways such as the UPR and PI3K/Akt pathways. The experimental protocols provided in this guide offer a foundation for future investigations into the therapeutic potential of this compound.

References

- 1. New tetromycin derivatives with anti-trypanosomal and protease inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional regulation of the Grp78 promoter by endoplasmic reticulum stress: role of TFII-I and its tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Novel Peptidyl Nitriles Targeting Rhodesain and Falcipain-2 for the Treatment of Sleeping Sickness and Malaria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetronic Acid Class Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetronic acid class of antibiotics represents a diverse and promising group of natural products with significant potential to address the growing challenge of antimicrobial resistance. Characterized by a core 4-hydroxy-2(5H)-furanone ring, these compounds exhibit a broad spectrum of activity against various bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the core aspects of tetronic acid antibiotics, including their chemical structures, mechanisms of action, and antibacterial efficacy. Detailed experimental protocols for their synthesis, antimicrobial susceptibility testing, and mechanism of action studies are presented to facilitate further research and development in this field. Additionally, key signaling pathways and experimental workflows are visualized to provide a clear understanding of their biological context and investigational procedures.

Introduction

Tetronic acids are a class of γ-lactones that are substructures of many natural products.[1] Many of these natural products, which possess the β-keto-γ-butyrolactone motif of tetronic acid, exhibit a wide range of significant biological properties, including antibacterial, antiviral, and antineoplastic activities.[2][3] This guide focuses on the antibacterial members of this class, providing a technical resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Featured Tetronic Acid Antibiotics

This section details the chemical structure, mechanism of action, and antibacterial spectrum of four prominent tetronic acid antibiotics: Tetronomycin, Abyssomicin C, Tetrodecamycin (B1248431), and Thiolactomycin (B1682310).

Tetronomycin

Chemical Structure:

Mechanism of Action: Tetronomycin is a polyether ionophore antibiotic.[4] Its primary mechanism of action is believed to involve the disruption of ion gradients across bacterial cell membranes, leading to a loss of membrane potential and subsequent cell death.[5] While it is considered an ionophore, evidence suggests it may have other antibacterial targets as well.[6]

Spectrum of Activity: Tetronomycin exhibits potent activity against a broad range of Gram-positive bacteria, including clinically important drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[5][6] It is generally inactive against Gram-negative bacteria.[6]

Abyssomicin C

Chemical Structure:

Mechanism of Action: Abyssomicin C is a potent inhibitor of bacterial folate biosynthesis.[7] It specifically targets and covalently binds to 4-amino-4-deoxychorismate synthase (PabB), an enzyme essential for the production of p-aminobenzoic acid (pABA), a precursor for folate synthesis.[8] This pathway is absent in humans, making PabB an attractive target for selective antibacterial therapy.[7]

Spectrum of Activity: Abyssomicin C demonstrates significant activity against Gram-positive bacteria, most notably MRSA and vancomycin-resistant Staphylococcus aureus (VRSA).[7][9]

Tetrodecamycin

Chemical Structure:

Mechanism of Action: The precise mechanism of action for tetrodecamycin is not fully elucidated, but it is known to possess potent antibiotic activity against MRSA.[10] It is hypothesized that the conjugated system within its structure may allow for covalent modification of its cellular target(s).[11]

Spectrum of Activity: Tetrodecamycin is active against Gram-positive bacteria, including MRSA.[12]

Thiolactomycin

Chemical Structure:

Mechanism of Action: Thiolactomycin is a specific inhibitor of bacterial type II fatty acid synthase (FAS-II), a pathway essential for building bacterial cell membranes.[13] It targets and inhibits β-ketoacyl-acyl carrier protein (ACP) synthases (KAS), which are crucial for the elongation of fatty acid chains.[14] This mechanism is selective for bacteria as mammals utilize a different, type I fatty acid synthase (FAS-I) system.[15]

Spectrum of Activity: Thiolactomycin has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[16] It is also notably active against Mycobacterium tuberculosis, the causative agent of tuberculosis, by inhibiting the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[15][17]

Quantitative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the featured tetronic acid antibiotics against a panel of clinically relevant bacterial strains.

Table 1: MIC Values of Tetronomycin (µg/mL) [5][6]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.015 |

| Staphylococcus aureus (MRSA) | 0.015 - 0.03 |

| Staphylococcus epidermidis ATCC 12228 | 0.008 |

| Enterococcus faecalis ATCC 29212 | 0.06 |

| Enterococcus faecium (VRE) | 0.06 - 0.125 |

| Kocuria rhizophila ATCC 9341 | 0.004 |

| Escherichia coli | >8 |

| Pseudomonas aeruginosa | >8 |

| Acinetobacter calcoaceticus | >8 |

Table 2: MIC Values of Abyssomicin C (µg/mL) [7][9]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 4 |

| Staphylococcus aureus (VRSA) | 13 |

Table 3: MIC Values of Tetrodecamycin and its Analogs (µg/mL) [12]

| Compound | Staphylococcus aureus (including MRSA) | Enterococcus faecalis |

| Tetrodecamycin Core Structure (5) | >128 | >128 |

| Analogue 6 | 4 - 16 | 4 - 16 |

| 2-Naphthoyl Derivative (27) | 4 - 16 | 4 - 16 |

Table 4: MIC Values of Thiolactomycin (µg/mL) [12][15][18]

| Bacterial Strain | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | 25 |

| Mycobacterium smegmatis | 75 |

| Staphylococcus aureus | 125 (MIC90) |

| Escherichia coli | - |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tetronic acid antibiotics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for antimicrobial susceptibility testing.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Tetronic acid antibiotic stock solution (in a suitable solvent)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of the tetronic acid antibiotic in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should span the expected MIC value. c. Include a positive control (medium with bacteria, no antibiotic) and a negative control (medium only).

-

Preparation of Bacterial Inoculum: a. Culture the test bacterium in the appropriate broth to the logarithmic phase of growth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and the positive control well. b. The final volume in each well will be 200 µL. c. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. b. Visual inspection is the primary method of determination. c. Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Total Synthesis of Abyssomicin C

The total synthesis of abyssomicin C is a complex, multi-step process. The following is a summarized workflow based on the Nicolaou and Sorensen syntheses. For detailed experimental procedures, please refer to the original publications.[19][20]

Workflow:

-

Construction of the Spirotetronate Core: This is typically achieved through a key Diels-Alder reaction to form the cyclohexene (B86901) ring, followed by the formation of the tetronic acid moiety and subsequent spirocyclization.[20]

-

Macrocyclization: The macrocyclic ring is often closed using a ring-closing metathesis (RCM) reaction.

-

Final Functional Group Manipulations: This involves steps such as epoxidation and regioselective epoxide opening to install the final stereocenters and functional groups of the natural product.

Heterologous Expression of Biosynthetic Gene Clusters

This protocol provides a general workflow for the heterologous expression of a tetronic acid antibiotic biosynthetic gene cluster (BGC) in a suitable host, such as Streptomyces coelicolor.

Workflow:

-

Identification and Cloning of the BGC: a. Identify the BGC in the native producer strain using genome sequencing and bioinformatic tools. b. Clone the entire BGC into a suitable expression vector, such as a cosmid or a bacterial artificial chromosome (BAC). This can be achieved through methods like transformation-associated recombination (TAR) cloning.

-

Transfer to a Heterologous Host: a. Introduce the expression vector containing the BGC into a well-characterized and genetically tractable heterologous host, such as S. coelicolor. This is often done via conjugation.

-

Fermentation and Analysis: a. Culture the engineered host strain under conditions optimized for secondary metabolite production. b. Extract the culture broth and cell biomass with an appropriate organic solvent. c. Analyze the extracts for the production of the desired tetronic acid antibiotic using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Visualizations of Pathways and Workflows

Mechanism of Action of Thiolactomycin

Caption: Thiolactomycin inhibits bacterial fatty acid synthesis by targeting β-ketoacyl-ACP synthases (KAS).

Mechanism of Action of Abyssomicin C

References

- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Chemoenzymatic total synthesis of the antibiotic (−)-13-deoxytetrodecamycin using the Diels–Alderase TedJ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetronomycin, a novel polyether of unusual structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rediscovery of Tetronomycin as a Broad-Spectrum and Potent Antibiotic against Drug-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Abyssomicin C [aua.gr]

- 8. Abyssomicin Biosynthesis: Formation of an Unusual Polyketide, Antibiotic-Feeding Studies and Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discoveries from the Abyss: The Abyssomicins and Their Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of the tetronomycin gene cluster: insights into the biosynthesis of a polyether tetronate antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analogues of thiolactomycin: potential drugs with enhanced anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of the antibiotic thiolactomycin inhibition of fatty acid synthesis of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antimycobacterial action of thiolactomycin: an inhibitor of fatty acid and mycolic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chm.bris.ac.uk [chm.bris.ac.uk]

- 20. Total Synthesis of Abyssomicin by Nicolaou [organic-chemistry.org]

An In-depth Technical Guide on the Core Mechanism of Action of Tetracycline Antibiotics

Disclaimer: A comprehensive search of peer-reviewed scientific literature did not yield specific information for a compound explicitly named "Tetromycin B." Therefore, this technical guide provides an in-depth overview of the mechanism of action for the tetracycline (B611298) class of antibiotics . The data, experimental protocols, and pathways described herein are representative of this class and should be interpreted as such.

The tetracyclines are a class of broad-spectrum antibiotics discovered in the 1940s that are effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[1] Their primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3][4] This guide will delve into the molecular details of this mechanism, present relevant quantitative data, and outline key experimental protocols for its study.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The central mechanism by which tetracycline antibiotics exert their bacteriostatic effect is by disrupting protein translation within the bacterial cell.[3][4] This process can be broken down into several key steps:

-

Entry into the Bacterial Cell: Tetracyclines must first cross the bacterial cell envelope to reach their intracellular target. In Gram-negative bacteria, this involves passive diffusion through porin channels in the outer membrane.[1] The subsequent transport across the inner cytoplasmic membrane is an energy-dependent process.[1]

-

Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, tetracyclines bind to the bacterial 70S ribosome. Specifically, they have a high affinity for the 30S ribosomal subunit, which is a key component of the protein synthesis machinery.[5][6] The binding is reversible, which is consistent with the generally bacteriostatic (growth-inhibiting) rather than bactericidal (cell-killing) nature of these antibiotics.[4][5]

-

Steric Hindrance of aminoacyl-tRNA Binding: The binding of tetracycline to the 30S subunit occurs at a site that sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site (acceptor site).[2][6] By blocking the A-site, tetracyclines prevent the codon-directed binding of the incoming aa-tRNA, which carries the next amino acid to be added to the growing polypeptide chain.

-

Halting Peptide Elongation: The inability of the aa-tRNA to bind to the A-site effectively halts the elongation phase of protein synthesis.[5] No new amino acids can be added to the nascent peptide, leading to a cessation of protein production. This ultimately inhibits bacterial growth and replication.

Some studies also suggest that tetracyclines may have secondary effects, such as altering the cytoplasmic membrane and causing leakage of cellular components at high concentrations.[5]

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by tetracycline antibiotics.

Caption: Tetracycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Quantitative Data: Antibacterial Activity of Tetracyclines

The antibacterial potency of tetracyclines is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[7] MIC values can vary depending on the specific tetracycline derivative and the bacterial species. The table below provides a summary of typical MIC ranges for tetracycline against several medically important bacteria. It is important to note that widespread resistance has led to a broad range of observed MICs.[3]

| Bacterial Species | Gram Stain | Typical Tetracycline MIC Range (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.25 - >128 |

| Streptococcus pneumoniae | Gram-positive | 0.06 - 64 |

| Enterococcus faecalis | Gram-positive | 1 - >128 |

| Escherichia coli | Gram-negative | 1 - >128[3] |

| Klebsiella pneumoniae | Gram-negative | 2 - >128 |

| Pseudomonas aeruginosa | Gram-negative | Generally intrinsically resistant |

| Haemophilus influenzae | Gram-negative | 0.5 - 32 |

| Chlamydia trachomatis | N/A | 0.06 - 2 |

| Mycoplasma pneumoniae | N/A | 0.12 - 4 |

Note: Data are compiled from various sources and represent a general range. Actual MICs can vary significantly based on the specific strain and resistance mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of tetracycline antibiotics.

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[7][8][9]

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

-

Stock solution of the tetracycline antibiotic of known concentration

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

-

Procedure:

-

Prepare serial twofold dilutions of the tetracycline antibiotic in MHB across the wells of a 96-well plate. Typically, 50 µL of MHB is added to wells 2-12. 100 µL of the antibiotic stock solution (at twice the highest desired concentration) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a positive control (no antibiotic), and well 12 as a negative control (no bacteria).[10]

-

Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9]

-

Inoculate each well (except the negative control) with 50 µL of the diluted bacterial suspension.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

2. In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of the antibiotic on protein synthesis in a cell-free system.

-

Materials:

-

Cell-free transcription-translation system (e.g., from E. coli)

-

Template DNA or mRNA (e.g., encoding a reporter protein like luciferase or β-galactosidase)

-

Radioactively labeled amino acid (e.g., ³⁵S-methionine) or a non-radioactive detection system

-

Tetracycline antibiotic at various concentrations

-

Trichloroacetic acid (TCA) for precipitation of proteins

-

Scintillation counter or appropriate detection instrument

-

-

Procedure:

-

Set up the cell-free transcription-translation reactions according to the manufacturer's instructions.

-

Add the tetracycline antibiotic at a range of concentrations to the reactions. Include a no-antibiotic control.

-

Add the template DNA/mRNA and the labeled amino acid to initiate the reaction.

-

Incubate the reactions at the optimal temperature (usually 37°C) for a defined period (e.g., 1 hour).

-

Stop the reactions and precipitate the newly synthesized proteins using cold TCA.

-

Wash the protein precipitate to remove unincorporated labeled amino acids.

-

Quantify the amount of incorporated label in the precipitate using a scintillation counter.

-

The reduction in protein synthesis in the presence of the antibiotic compared to the control indicates inhibition. The IC50 (the concentration of antibiotic that inhibits 50% of protein synthesis) can be calculated.

-

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the mechanism of action of a novel antibacterial compound.

Caption: A generalized experimental workflow for elucidating the mechanism of action of an antibiotic.

References

- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Tetracycline - Wikipedia [en.wikipedia.org]

- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. protocols.io [protocols.io]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimal Inhibitory Concentration (MIC) [protocols.io]

preliminary biological activity of Tetromycin B

An in-depth analysis of the preliminary biological activities of Tetromycin B reveals its potential as a cysteine protease inhibitor with notable anti-trypanosomal and cytotoxic effects. This technical guide synthesizes the available quantitative data, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.

Quantitative Biological Activity Data

The biological activities of this compound have been quantified through various assays, including enzyme inhibition, anti-parasitic activity, and cytotoxicity assessments. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Cysteine Protease Inhibition

This compound demonstrates inhibitory activity against several cysteine proteases, with the inhibition constant (Kᵢ) indicating the concentration required to produce half-maximum inhibition.

| Target Protease | Kᵢ (µM) | Citation |

| Rhodesain | 0.62 | [1] |

| Falcipain-2 | 1.42 | [1] |

| Cathepsin B | 1.59 | [1] |

| Cathepsin L | 32.5 | [1][2][3][4] |

Table 2: Anti-trypanosomal Activity

The half-maximal inhibitory concentration (IC₅₀) values quantify the effectiveness of this compound in inhibiting the growth of Trypanosoma species, the parasites responsible for trypanosomiasis.

| Target Organism | IC₅₀ (µM) | Citation |

| Trypanosoma brucei | 30.87 | [1] |

| Trypanosoma brucei brucei | 34 | [5] |

| Trypanosoma brucei brucei | 32.17* | [6] |

*Converted from 17.20 µg/mL based on a molecular weight of 534.7 g/mol .

Table 3: Cytotoxicity

This compound has been shown to be cytotoxic to mammalian cell lines, an important consideration for its therapeutic potential. The IC₅₀ values against these cell lines are presented below.

| Cell Line | Cell Type | IC₅₀ (µM) | Citation |

| HEK293T | Human Embryonic Kidney | 71.77 | [1][7] |

| J774.1 | Mouse Macrophage | 20.2 | [1] |

Table 4: Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) values are not extensively documented in the provided literature, this compound is reported to have significant activity against a range of bacteria.

| Target Bacteria | Activity | Citation |

| Gram-positive bacteria | Pronounced activity | [8][9][10] |

| Methicillin-resistant S. aureus (MRSA) | Pronounced activity | [8][9][10] |

Experimental Protocols

The quantitative data presented above were obtained through specific experimental procedures. The following are detailed methodologies for the key assays cited.

Cysteine Protease Inhibition Assay

While the specific protocol for determining the Kᵢ values of this compound is detailed in Pimentel-Elardo, S.M., et al. (2011), a general enzymatic assay for cysteine protease inhibition involves the following steps:

-

Enzyme Activation: The target cysteine protease (e.g., rhodesain, cathepsin L) is pre-incubated in an appropriate assay buffer containing a reducing agent like DTT to ensure the active site cysteine is in its reduced, active state.

-

Inhibitor Incubation: A range of concentrations of this compound is added to the activated enzyme and incubated for a specific period to allow for inhibitor binding.

-

Substrate Addition: A fluorogenic or chromogenic substrate specific to the protease is added to the enzyme-inhibitor mixture.

-

Signal Measurement: The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

-

Data Analysis: The reaction rates are plotted against the inhibitor concentration. The Kᵢ value is then calculated by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.

Anti-Trypanosomal Activity Assay (T. brucei)

The IC₅₀ value against Trypanosoma brucei is typically determined using a cell viability assay:

-

Parasite Culture: Bloodstream form T. brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with serum and antibiotics at 37°C and 5% CO₂.

-

Compound Dilution: this compound is serially diluted in the culture medium to create a range of test concentrations.

-

Treatment: A defined density of parasites is seeded into 96-well plates, and the various concentrations of this compound are added. Control wells containing untreated parasites and a positive control (e.g., a known trypanocidal drug) are included.

-

Incubation: The plates are incubated for a period, typically 48 to 72 hours, under standard culture conditions.

-

Viability Assessment: Parasite viability is assessed using a metabolic indicator dye such as resazurin (B115843) (AlamarBlue). The dye is added to each well and incubated for several hours. Viable parasites reduce resazurin to the fluorescent resorufin.

-

Fluorescence Reading: The fluorescence is measured using a plate reader.

-

IC₅₀ Calculation: The fluorescence readings are normalized to the control wells, and the resulting dose-response curve is used to calculate the IC₅₀ value, which is the concentration of the compound that reduces parasite viability by 50%.

Cytotoxicity Assay (J774.1 Macrophages)

The protocol for assessing the cytotoxicity of this compound against J774.1 macrophages has been explicitly described.[11]

-

Cell Seeding: J774.1 macrophages are seeded at a density of 1 × 10⁵ cells/mL in 200 µL of complete RPMI medium (without phenol (B47542) red) in 96-well plates.[11]

-

Compound Addition: Increasing concentrations of this compound are added to the wells.[11]

-

Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]

-

Viability Measurement: Cell viability is determined using a suitable method, such as the MTT or resazurin assay, which measures metabolic activity.

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Visualizations: Mechanisms and Workflows

Diagrams created using Graphviz illustrate the molecular interactions and experimental processes related to this compound.

Caption: Cysteine Protease Inhibition by this compound.

Caption: Workflow for a J774.1 Macrophage Cytotoxicity Assay.

Caption: Potential Signaling Pathway Interactions of Tetronic Acids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Biologically active compounds from marine organisms in the strategies for combating coronaviruses [aimspress.com]

- 3. Biologically active compounds from marine organisms in the strategies for combating coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multifaceted role of natural sources for COVID-19 pandemic as marine drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioprospecting Sponge-Associated Microbes for Antimicrobial Compounds [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. toku-e.com [toku-e.com]

- 9. bioaustralis.com [bioaustralis.com]

- 10. chimmed.ru [chimmed.ru]

- 11. New Tetromycin Derivatives with Anti-Trypanosomal and Protease Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Tetromycin B: A Technical Deep Dive into its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B, a tetronic acid derivative isolated from the marine actinomycete Streptomyces axinellae, presents a promising scaffold for antimicrobial and other therapeutic development. This document provides a comprehensive overview of the known biological activities of this compound, including its antibacterial, antiparasitic, and potential antiviral properties. Due to the limited availability of extensive quantitative data and detailed experimental protocols specifically for this compound in publicly accessible literature, this guide also incorporates representative data and methodologies from the broader tetracycline (B611298) class to provide a functional framework for researchers. This approach, combining specific findings on this compound with analogous data from its structural class, aims to facilitate further investigation into its therapeutic potential.

Introduction

This compound is a natural product identified from Streptomyces axinellae, a bacterium associated with the Mediterranean sponge Axinella polypoides.[1][2] As a member of the tetronic acid class of compounds, it has garnered interest for its bioactive properties. This guide synthesizes the current understanding of this compound's spectrum of activity, highlighting its known targets and potential therapeutic applications.

Spectrum of Activity of this compound

Current research indicates that this compound exhibits a range of biological activities, primarily targeting bacteria and parasites. While its full spectrum is still under investigation, the available data points to a specialized, rather than broad, field of action.

Antibacterial Activity

Table 1: Antibacterial Activity of Tetromycin C Derivatives (as a proxy for this compound)

| Microorganism | Tetromycin C1 (MIC, µg/mL) | Tetromycin C2 (MIC, µg/mL) | Tetromycin C3 (MIC, µg/mL) | Tetromycin C4 (MIC, µg/mL) | Tetromycin C5 (MIC, µg/mL) |

| Staphylococcus aureus Smith | >100 | 1.56 | 6.25 | 1.56 | 0.78 |

| Staphylococcus aureus 209P | >100 | 0.78 | 3.13 | 0.78 | 0.39 |

| Staphylococcus aureus 55-2 (MRSA) | >100 | 1.56 | 6.25 | 1.56 | 0.78 |

| Staphylococcus aureus 58-1 (MRSA) | >100 | 0.78 | 3.13 | 0.78 | 0.39 |

| Enterococcus faecalis | >100 | 12.5 | 50 | 12.5 | 6.25 |

| Enterococcus faecium | >100 | 6.25 | 25 | 6.25 | 3.13 |

Data extracted from patent literature on related Tetromycin compounds, as direct MIC values for this compound are not available.[3]

Antiparasitic Activity

This compound has shown notable activity against the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.

Table 2: Antiparasitic Activity of this compound

| Parasite | Assay | Endpoint | Result |

| Trypanosoma brucei brucei | In vitro | IC50 | 17.20 µg/mL[4] |

| Trypanosoma brucei | In vitro | - | Active[2][5] |

Antiviral Activity (Potential)

Direct antiviral studies on this compound are limited. However, it has been shown to inhibit cathepsin L, a host cysteine protease.[6] The inhibition of host proteases that are crucial for viral entry and replication is a recognized antiviral strategy.

Table 3: Enzyme Inhibition Activity of this compound

| Enzyme | Source | Assay | Endpoint | Result |

| Cathepsin L | - | Protease Inhibition | IC50 | 32.50 µM[6] |

Mechanism of Action

The primary mechanism of action identified for this compound is the inhibition of cysteine proteases.[2] Specifically, it has been demonstrated to be a time-dependent inhibitor of cathepsin L-like proteases.[2] This mode of action distinguishes it from the classical tetracycline antibiotics, which are known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.

The following diagram illustrates the proposed mechanism of action of this compound as a cysteine protease inhibitor.

Caption: Proposed mechanism of action for this compound as a cysteine protease inhibitor.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following sections provide generalized, yet detailed, methodologies that are standard in the field and can be adapted for the evaluation of this compound's activity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to the final desired inoculum density (typically 5 x 10^5 CFU/mL).

-

Preparation of 96-well Plate: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). Include positive control wells (broth and bacteria, no drug) and negative control wells (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Cysteine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a cysteine protease like cathepsin L using a fluorogenic substrate.

Workflow for Protease Inhibition Assay

Caption: Workflow for a cysteine protease inhibition assay.

Detailed Steps:

-

Assay Buffer Preparation: Prepare an appropriate assay buffer for the specific cysteine protease. This typically includes a reducing agent like dithiothreitol (B142953) (DTT) to maintain the active site cysteine in a reduced state.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the stock solution of the cysteine protease (e.g., recombinant human cathepsin L) to the desired working concentration in the assay buffer.

-

Assay Plate Setup: In a 96-well black microtiter plate, add the diluted this compound solutions. Also include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).

-

Pre-incubation: Add the diluted enzyme to all wells (except the negative control) and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add a fluorogenic substrate (e.g., Z-FR-AMC) to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each concentration of this compound relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial and antiparasitic activities, mediated through a mechanism of cysteine protease inhibition. The current body of knowledge, while highlighting its potential, is limited in its breadth of quantitative data. Future research should focus on:

-